2,4,6-Trichloro-3,5-difluorobenzenesulfonyl chloride
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Overview
Description
2,4,6-Trichloro-3,5-difluorobenzenesulfonyl chloride is an organosulfur compound widely used in various fields, including medical, environmental, and industrial research. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-3,5-difluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzene derivatives. One common method is the aromatic nucleophilic substitution reaction, where 2,4,6-trichlorobenzene is reacted with fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination and fluorination processes. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-3,5-difluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Catalysts: Aluminum chloride, zinc chloride, and other Lewis acids.
Solvents: Dichloromethane, toluene, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with amines can produce sulfonamides, while reaction with alcohols can yield sulfonate esters .
Scientific Research Applications
2,4,6-Trichloro-3,5-difluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceuticals and drug intermediates.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-3,5-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways include interactions with amino groups in proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Another chlorinated aromatic compound used in similar applications.
3,5-Difluorobenzenesulfonyl chloride: A related compound with similar reactivity but different substitution pattern.
Uniqueness
2,4,6-Trichloro-3,5-difluorobenzenesulfonyl chloride is unique due to its combination of chlorine and fluorine atoms, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable reagent in various chemical transformations and industrial applications.
Properties
IUPAC Name |
2,4,6-trichloro-3,5-difluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4F2O2S/c7-1-4(11)2(8)6(15(10,13)14)3(9)5(1)12 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGMDNYWPSOZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)S(=O)(=O)Cl)Cl)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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